molecular formula C29H26N2O6 B12488379 ethyl 2-(morpholin-4-yl)-5-({[3-(2-oxo-2H-chromen-3-yl)phenyl]carbonyl}amino)benzoate

ethyl 2-(morpholin-4-yl)-5-({[3-(2-oxo-2H-chromen-3-yl)phenyl]carbonyl}amino)benzoate

Cat. No.: B12488379
M. Wt: 498.5 g/mol
InChI Key: YCRGOYRQSBSWSX-UHFFFAOYSA-N
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Description

ETHYL 2-(MORPHOLIN-4-YL)-5-[3-(2-OXOCHROMEN-3-YL)BENZAMIDO]BENZOATE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a morpholine ring, a chromone moiety, and a benzoate ester, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-(MORPHOLIN-4-YL)-5-[3-(2-OXOCHROMEN-3-YL)BENZAMIDO]BENZOATE typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the condensation of 2-oxo-2H-chromene-3-carboxylic acid with 3-aminobenzoic acid to form the benzamido intermediate. This intermediate is then reacted with ethyl 2-(morpholin-4-yl)acetate under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity. The process may also include purification steps like recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-(MORPHOLIN-4-YL)-5-[3-(2-OXOCHROMEN-3-YL)BENZAMIDO]BENZOATE can undergo various chemical reactions, including:

    Oxidation: The chromone moiety can be oxidized to form different derivatives.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chromone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

ETHYL 2-(MORPHOLIN-4-YL)-5-[3-(2-OXOCHROMEN-3-YL)BENZAMIDO]BENZOATE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 2-(MORPHOLIN-4-YL)-5-[3-(2-OXOCHROMEN-3-YL)BENZAMIDO]BENZOATE involves its interaction with specific molecular targets and pathways. The chromone moiety may interact with enzymes or receptors, modulating their activity. The morpholine ring can enhance the compound’s solubility and bioavailability, facilitating its biological effects.

Comparison with Similar Compounds

Similar Compounds

    ETHYL 2-(MORPHOLIN-4-YL)ACETATE: A simpler compound with a morpholine ring and an acetate group.

    2-BROMO-3-(MORPHOLIN-4-YL)PROPIONIC ACID ESTERS: Compounds with similar morpholine and ester functionalities.

Uniqueness

ETHYL 2-(MORPHOLIN-4-YL)-5-[3-(2-OXOCHROMEN-3-YL)BENZAMIDO]BENZOATE is unique due to its combination of a chromone moiety, a benzamido group, and a morpholine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C29H26N2O6

Molecular Weight

498.5 g/mol

IUPAC Name

ethyl 2-morpholin-4-yl-5-[[3-(2-oxochromen-3-yl)benzoyl]amino]benzoate

InChI

InChI=1S/C29H26N2O6/c1-2-36-28(33)24-18-22(10-11-25(24)31-12-14-35-15-13-31)30-27(32)21-8-5-7-19(16-21)23-17-20-6-3-4-9-26(20)37-29(23)34/h3-11,16-18H,2,12-15H2,1H3,(H,30,32)

InChI Key

YCRGOYRQSBSWSX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)NC(=O)C2=CC=CC(=C2)C3=CC4=CC=CC=C4OC3=O)N5CCOCC5

Origin of Product

United States

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